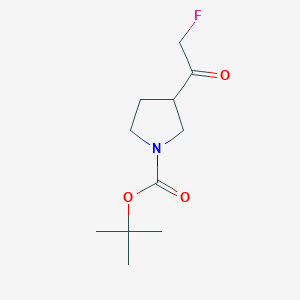

Tert-butyl 3-(2-fluoroacetyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(2-fluoroacetyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H18FNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Properties

Molecular Formula |

C11H18FNO3 |

|---|---|

Molecular Weight |

231.26 g/mol |

IUPAC Name |

tert-butyl 3-(2-fluoroacetyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-13)9(14)6-12/h8H,4-7H2,1-3H3 |

InChI Key |

APNLKHFXFBCPAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)CF |

Origin of Product |

United States |

Biological Activity

Tert-butyl 3-(2-fluoroacetyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a fluoroacetyl moiety. The structural formula can be represented as follows:

Where represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

The biological activity of this compound primarily arises from its interaction with specific molecular targets within cells. It is believed to act as an electrophile, which can react with nucleophilic sites in biological molecules. This interaction may lead to the inhibition of enzymes or disruption of critical cellular processes, contributing to its biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrrole derivatives have shown promising results against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.

Anticancer Activity

Preliminary studies have explored the anticancer properties of related compounds. For example, some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The exact mechanisms often involve the modulation of signaling pathways associated with cell growth and survival . Further investigations are necessary to elucidate the specific anticancer mechanisms attributed to this compound.

Study on Pyrrole Derivatives

A study examining various pyrrole derivatives highlighted their potential as antibacterial agents and their ability to inhibit key metabolic pathways in bacteria . These findings provide a framework for evaluating this compound's biological activity within similar contexts.

Fluorinated Compounds in Drug Development

Fluorinated compounds have been extensively studied for their unique properties that enhance pharmacokinetics and bioavailability. Research indicates that fluorine substitution can significantly improve the metabolic stability and lipophilicity of drug candidates . This underscores the importance of evaluating this compound’s potential in drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential antimicrobial and anticancer activities |

| Pyrrole Derivative A | Structure | MIC: 3.12 µg/mL against S. aureus |

| Pyrrole Derivative B | Structure | Induces apoptosis in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.